molecular formula C13H8BrN3O B12460962 2-(5-Bromo-1-ethyl-2-oxoindol-3-ylidene)propanedinitrile

2-(5-Bromo-1-ethyl-2-oxoindol-3-ylidene)propanedinitrile

Cat. No.: B12460962
M. Wt: 302.13 g/mol
InChI Key: JIGHJGNWXWJXGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromo-1-ethyl-2-oxoindol-3-ylidene)propanedinitrile is a chemical compound with the molecular formula C12H5BrN2O. It is characterized by a unique structure that includes a bromine atom, an indole ring, and a propanedinitrile group. This compound is known for its stability in organic solvents and its distinctive yellow to orange crystalline appearance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-1-ethyl-2-oxoindol-3-ylidene)propanedinitrile typically involves multi-step organic reactions. One common method includes the reaction of isatins with carbon disulfide and dialkyl acetylendicarboxylates in the presence of tributylphosphine, based on the Wittig reaction . This method is efficient and yields the desired product with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-1-ethyl-2-oxoindol-3-ylidene)propanedinitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxoindole derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxoindole derivatives, while substitution reactions can produce a wide range of substituted indole compounds .

Scientific Research Applications

2-(5-Bromo-1-ethyl-2-oxoindol-3-ylidene)propanedinitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Bromo-1-ethyl-2-oxoindol-3-ylidene)propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. Its effects are mediated through pathways involving oxidative stress, apoptosis, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromo-1-ethyl-2-oxoindol-3-ylidene)propanedinitrile stands out due to its specific combination of functional groups, which confer unique reactivity and stability.

Properties

Molecular Formula

C13H8BrN3O

Molecular Weight

302.13 g/mol

IUPAC Name

2-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)propanedinitrile

InChI

InChI=1S/C13H8BrN3O/c1-2-17-11-4-3-9(14)5-10(11)12(13(17)18)8(6-15)7-16/h3-5H,2H2,1H3

InChI Key

JIGHJGNWXWJXGK-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)C(=C(C#N)C#N)C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.